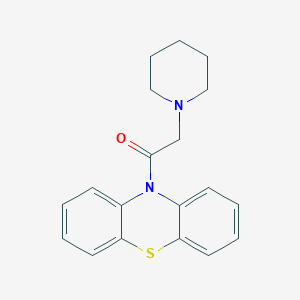

10-(1-piperidinylacetyl)-10H-phenothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves palladium-catalyzed amination reactions. For instance, the synthesis of related compounds has been demonstrated through processes that yield isomeric molecules, showcasing the versatility of phenothiazine as a core structure for chemical modification (Nikulin, Voskoboynikov, & Suponitsky, 2008). These methods highlight the foundational steps that could be adapted for synthesizing 10-(1-piperidinylacetyl)-10H-phenothiazine.

Molecular Structure Analysis

The molecular structure of phenothiazines is characterized by its tricyclic system, where the presence of nitrogen and sulfur atoms provides a distinct chemical framework. This structure supports a wide range of modifications, leading to various derivatives with significant biological and chemical properties (Mosnaim et al., 2006). Detailed characterizations, such as Mass spectroscopy, NMR, and SCXRD, have been applied to phenothiazine derivatives to explore their intermolecular interactions and geometries, offering insights into the structural aspects of 10-(1-piperidinylacetyl)-10H-phenothiazine (Hussain et al., 2020).

Chemical Reactions and Properties

Phenothiazine and its derivatives undergo a variety of chemical reactions, providing a broad spectrum of pharmacological activities. The reactivity of phenothiazine derivatives can be tailored through substitutions at different positions, influencing their biological activities and interactions with metal ions, as demonstrated by novel phenothiazine-containing cruciforms (Hauck et al., 2007). These reactions underline the chemical versatility of phenothiazine derivatives, including 10-(1-piperidinylacetyl)-10H-phenothiazine.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, research in this area is likely to continue to be a focus in the future.

Propiedades

IUPAC Name |

1-phenothiazin-10-yl-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c22-19(14-20-12-6-1-7-13-20)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11H,1,6-7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOXTUXETQWGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-7-[(2-ethyl-1H-imidazol-1-yl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5636242.png)

![3-{1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5636268.png)

![(3aS*,10aS*)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5636274.png)

![2-[6-phenyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]phenol](/img/structure/B5636283.png)

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5636298.png)

![4-{benzyl[2-(dimethylamino)ethyl]amino}-2-(dimethylamino)nicotinonitrile](/img/structure/B5636310.png)

![(3R*,4R*)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5636313.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5636330.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5636341.png)